1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl
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Overview
Description
1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl is a synthetic compound that combines the properties of a thiourea derivative with a fluorescein moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl typically involves the reaction of fluorescein isothiocyanate with 5-aminopentylamine in the presence of a suitable solvent. The reaction is usually carried out under mild conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and purification systems. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl has several scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting thiol groups in various chemical reactions.
Biology: Employed in fluorescence microscopy to label and visualize cellular components.
Medicine: Potential use in diagnostic imaging and as a therapeutic agent in targeted drug delivery.
Industry: Utilized in the development of fluorescent dyes and sensors for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl involves its interaction with specific molecular targets. The fluorescein moiety allows the compound to act as a fluorescent probe, while the thiourea group can interact with thiol groups in proteins and other biomolecules. This interaction can lead to changes in fluorescence, which can be used to monitor biological processes.
Comparison with Similar Compounds
Similar Compounds
Fluorescein Isothiocyanate: A commonly used fluorescent dye with similar applications in fluorescence microscopy and flow cytometry.
Thiourea Derivatives: Compounds with similar chemical properties and reactivity, used in various chemical and biological applications.
Uniqueness
1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl is unique due to its combination of a fluorescein moiety with a thiourea group, providing both fluorescent properties and reactivity with thiol groups. This dual functionality makes it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C26H26ClN3O5S |
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Molecular Weight |
528.0 g/mol |
IUPAC Name |
1-(5-aminopentyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;hydrochloride |
InChI |
InChI=1S/C26H25N3O5S.ClH/c27-10-2-1-3-11-28-25(35)29-15-4-7-19-18(12-15)24(32)34-26(19)20-8-5-16(30)13-22(20)33-23-14-17(31)6-9-21(23)26;/h4-9,12-14,30-31H,1-3,10-11,27H2,(H2,28,29,35);1H |
InChI Key |
PXRJXLGUUHZBIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl |
Origin of Product |
United States |
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